3-Fluoropropyl propyl carbonate
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Overview
Description
3-Fluoropropyl propyl carbonate is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a fluorine atom attached to a propyl group, which is further connected to a propyl carbonate moiety. The incorporation of fluorine into organic molecules often imparts desirable properties such as increased stability, lipophilicity, and bioavailability, making this compound a compound of significant interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoropropyl propyl carbonate typically involves the reaction of 3-fluoropropanol with propyl chloroformate in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
3-Fluoropropanol+Propyl chloroformate→3-Fluoropropyl propyl carbonate+HCl
The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help maintain precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-Fluoropropyl propyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonate group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
Oxidation: Produces carbonyl compounds such as aldehydes and ketones.
Reduction: Yields alcohols.
Substitution: Results in the formation of new fluorinated compounds with different functional groups.
Scientific Research Applications
3-Fluoropropyl propyl carbonate has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to its fluorinated structure, which can enhance biological activity and stability.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings, which benefit from the compound’s unique properties.
Mechanism of Action
The mechanism by which 3-Fluoropropyl propyl carbonate exerts its effects is largely dependent on its chemical structure. The presence of the fluorine atom can influence the compound’s reactivity and interactions with biological targets. Fluorine’s high electronegativity can enhance the compound’s binding affinity to enzymes and receptors, potentially leading to increased biological activity. Additionally, the carbonate group can undergo hydrolysis to release active intermediates that interact with molecular targets, such as proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoropropyl methyl carbonate
- 3,3,3-Trifluoropropyl methyl carbonate
- 2,2,3,3,3-Pentafluoropropyl methyl carbonate
Uniqueness
Compared to similar compounds, 3-Fluoropropyl propyl carbonate offers a unique balance of properties due to the specific arrangement of its functional groups. The presence of a single fluorine atom provides a moderate level of fluorination, which can enhance stability and reactivity without introducing excessive steric hindrance. This makes it a versatile compound for various applications, particularly in fields where precise control over chemical properties is essential.
Properties
Molecular Formula |
C7H13FO3 |
---|---|
Molecular Weight |
164.17 g/mol |
IUPAC Name |
3-fluoropropyl propyl carbonate |
InChI |
InChI=1S/C7H13FO3/c1-2-5-10-7(9)11-6-3-4-8/h2-6H2,1H3 |
InChI Key |
COBUJPCVESBYTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)OCCCF |
Origin of Product |
United States |
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